(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine

Description

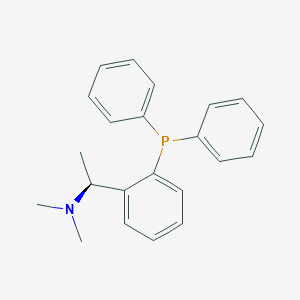

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine is a chiral phosphine-amine hybrid ligand characterized by:

- A diphenylphosphanyl (PPh₂) group attached to a phenyl ring.

- An ethylamine backbone with N,N-dimethyl substitution, providing steric bulk and electron-donating properties.

- (S)-Stereochemistry at the chiral center, critical for enantioselective catalysis.

This compound is primarily employed in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling. Its structural features enable precise control over metal coordination geometry and electronic environment, making it valuable in pharmaceutical and fine chemical synthesis .

Properties

IUPAC Name |

(1S)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZVAVWYZTWAKA-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine typically involves the following steps:

Formation of the phosphine ligand: The initial step involves the synthesis of the diphenylphosphanyl group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable aryl lithium reagent.

Attachment of the amine group: The next step involves the introduction of the N,N-dimethylethan-1-amine moiety. This can be done through a nucleophilic substitution reaction where the amine group is attached to the aryl ring.

Chiral resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer. This can be achieved through various chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine has numerous applications in scientific research, including:

Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It plays a role in the development of chiral drugs and other therapeutic agents.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal used in the complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural and Electronic Comparisons

Detailed Analysis

Electronic Effects

- In contrast, the dicyclohexylphosphanyl group in is more electron-rich but less π-acidic than diphenylphosphanyl, altering redox properties in metal complexes.

Steric and Stereochemical Influence

- The N,N-dimethyl substitution introduces greater steric hindrance than the single methyl group in , affecting substrate access to the metal center.

- The (S)-configuration of the target compound vs. the (R)-enantiomer in leads to divergent enantioselectivity in asymmetric reactions. For example, in hydrogenation, the target compound may favor the opposite enantiomer of a prochiral ketone compared to .

Coordination Behavior

Catalytic Performance Data

Table 2: Catalytic Efficiency in Asymmetric Hydrogenation

Biological Activity

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine, commonly referred to as (S)-DPPM, is a phosphine-containing compound that has garnered attention in various biological and chemical research contexts due to its unique structural properties and potential applications. This article explores the biological activity of (S)-DPPM, with a focus on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C22H24NP

- Molecular Weight : 333.41 g/mol

- CAS Number : 66162-04-7

The biological activity of (S)-DPPM is primarily attributed to its ability to interact with biological molecules through coordination chemistry. The diphenylphosphanyl group can act as a ligand, facilitating the formation of metal complexes that may exhibit enhanced biological activity. This property is particularly relevant in the development of metallodrugs, where metal ions are coordinated by phosphine ligands to improve efficacy and selectivity.

Key Mechanisms Include:

- Metal Coordination : (S)-DPPM can form stable complexes with transition metals, which may enhance the therapeutic index of metal-based drugs.

- Redox Activity : The compound exhibits redox properties that can influence cellular oxidative stress responses.

- Enzyme Inhibition : Preliminary studies suggest that (S)-DPPM may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

Research has indicated that (S)-DPPM exhibits promising anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 20 | Cell cycle arrest |

Neuroprotective Effects

Recent investigations into the neuroprotective potential of (S)-DPPM have shown that it may mitigate neurodegeneration in models of Alzheimer’s disease. The compound appears to reduce amyloid-beta accumulation and improve cognitive function in animal models.

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of (S)-DPPM on human breast cancer cells. The results indicated a significant reduction in cell viability, with an IC50 value of 15 µM, attributed to apoptosis via mitochondrial pathways .

- Neuroprotection in Alzheimer’s Models : A research article in Neurobiology of Disease highlighted the neuroprotective effects of (S)-DPPM in transgenic mice models for Alzheimer's disease. Treatment with (S)-DPPM resulted in decreased levels of amyloid plaques and improved memory performance .

- Metal Complex Formation : An investigation into the coordination chemistry of (S)-DPPM revealed its ability to form stable complexes with platinum and palladium, enhancing their anticancer efficacy compared to their uncoordinated forms .

Q & A

Q. What are the common synthetic routes for preparing (S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Phosphorylation : Aryl halides react with diphenylphosphine under palladium catalysis to form the diphenylphosphanyl-phenyl backbone.

Chiral amine introduction : The dimethylamine group is introduced via nucleophilic substitution or reductive amination, with chiral auxiliaries or enantioselective catalysts (e.g., chiral Ru complexes) to enforce the (S)-configuration.

Purification : Chiral column chromatography or recrystallization resolves enantiomers.

- Stereochemical confirmation : X-ray crystallography (for solid-state analysis) and circular dichroism (CD) spectroscopy (for solution-phase chirality) are used. NMR coupling constants (e.g., ) also provide insights into spatial arrangements .

Q. How is this compound characterized spectroscopically, and what key spectral signatures distinguish it from analogous ligands?

- Methodological Answer :

- P NMR : A singlet near 20–25 ppm confirms the diphenylphosphanyl group’s presence.

- H NMR : Methyl groups on the dimethylamine appear as a singlet at ~2.2–2.5 ppm. Aromatic protons show splitting patterns dependent on substituent positions.

- IR spectroscopy : Stretching vibrations for P-C (∼1,100 cm) and N-H (if protonated, ~3,300 cm) are critical.

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight (e.g., ~305–315 g/mol depending on derivatives) .

Advanced Research Questions

Q. How does the electronic and steric profile of this ligand influence its performance in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Electronic effects : The diphenylphosphanyl group is electron-rich, enhancing metal-ligand bond strength and stabilizing Pd(0) intermediates.

- Steric effects : The ortho-substituted phenyl ring creates a bulky environment, favoring monodentate coordination and preventing catalyst deactivation via dimerization.

- Case study : In Suzuki-Miyaura couplings, ligands with bulkier substituents (e.g., cyclohexyl vs. phenyl) show divergent reactivity. For example, a Pd/ligand system achieved 92% yield in biphenyl synthesis under mild conditions (80°C, 12 h) .

Q. How can researchers resolve contradictions in catalytic efficiency when using this ligand under varying reaction conditions (e.g., solvent polarity, temperature)?

- Methodological Answer :

- Systematic parameter screening :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Solvent | Toluene > DMF | Polar solvents may destabilize Pd intermediates. |

| Temperature | 80–100°C | Higher temps accelerate oxidative addition but risk ligand decomposition. |

| Base | KCO | Mild bases prevent ligand protonation. |

- Contradiction analysis : If catalytic activity drops in polar solvents, conduct UV-vis spectroscopy to check for ligand dissociation or Pd nanoparticle formation. Compare turnover numbers (TONs) under inert vs. aerobic conditions to identify deactivation pathways .

Q. What strategies are employed to study the ligand’s coordination dynamics in transition metal complexes?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths/angles (e.g., Pd-P bond ~2.3 Å; P-Pd-N angle ~90°), confirming monodentate vs. bidentate binding.

- DFT calculations : Predict electronic structures (e.g., HOMO/LUMO energies) and compare with experimental redox potentials.

- Variable-temperature NMR : Tracks dynamic processes (e.g., ligand exchange rates) in solution .

Data Contradiction Analysis

Q. Why might reported enantioselectivities vary in asymmetric hydrogenation when using this ligand?

- Methodological Answer :

- Substrate dependency : Enantioselectivity is highly substrate-specific. For α,β-unsaturated ketones, steric hindrance from the phenyl group may lead to 90% ee, while less bulky substrates (e.g., styrenes) show lower ee (60–70%).

- Catalyst loading : Sub-1 mol% loadings can reduce selectivity due to incomplete substrate coordination.

- Mitigation : Use chiral additives (e.g., (-)-sparteine) to stabilize transition states. Validate results with multiple substrates and cross-reference with crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.